ethyl 6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

Description

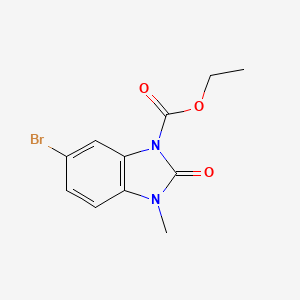

Ethyl 6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is a substituted benzimidazole derivative characterized by a bicyclic aromatic system fused with a five-membered dihydroimidazole ring. The compound features a bromine substituent at the 6th position of the benzimidazole core, a methyl group at the 3rd position, and an ethyl carboxylate ester at the 1st nitrogen (Figure 1). This structural configuration confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The bromine atom enhances electrophilic reactivity, while the carboxylate ester improves solubility in organic solvents, facilitating synthetic modifications .

Properties

IUPAC Name |

ethyl 6-bromo-3-methyl-2-oxobenzimidazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O3/c1-3-17-11(16)14-9-6-7(12)4-5-8(9)13(2)10(14)15/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOSRIMQXODDFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C2=C(C=CC(=C2)Br)N(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound finds applications in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromine and methyl groups enhance its binding affinity to certain receptors, leading to biological responses. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Benzimidazole Derivatives

Structural and Electronic Comparisons

Benzimidazole derivatives share a common bicyclic framework but differ in substituents and functional groups, leading to variations in reactivity and biological activity. Key structural analogs include:

The bromine atom in the target compound distinguishes it from non-halogenated analogs like compounds 174 and 173.

Pharmacological Activity

Benzimidazoles are renowned for antiulcer and proton-pump inhibitory properties. While compounds 174 and 175 exhibit potent H+/K+-ATPase inhibition (IC50 values < 1 μM in rat models), the brominated derivative’s activity remains less studied. However, bromine’s ability to participate in halogen bonding may enhance interactions with hydrophobic enzyme pockets, as seen in other brominated pharmaceuticals .

Crystallographic and Hydrogen-Bonding Patterns

Crystallographic studies of benzimidazoles often reveal planar or puckered ring systems depending on substituents. For example, pyrimidylthiomethyl derivatives (174) adopt planar conformations due to steric constraints, whereas the target compound’s dihydroimidazole ring may exhibit puckering (quantified via Cremer-Pople parameters ). Hydrogen-bonding networks in similar compounds, analyzed using graph-set theory , show that carboxylate esters (as in the target compound) frequently form R₂²(8) motifs with adjacent NH groups, stabilizing crystal lattices.

Research Findings and Data

Table 1: Comparative Pharmacological Data (Pylorus-Ligated Rat Model)

Table 2: Crystallographic Parameters

Biological Activity

Ethyl 6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is a compound of significant interest within medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBrNO

- Molecular Weight : 299.12 g/mol

- CAS Number : 339013-60-4

Pharmacological Activities

The compound exhibits a range of biological activities, including:

-

Anticancer Activity :

- Studies have shown that derivatives of benzimidazole, including ethyl 6-bromo-3-methyl derivatives, demonstrate cytotoxic effects against various cancer cell lines. For example, a study indicated that similar compounds can induce apoptosis in MCF cell lines with an IC value of approximately 25.72 μM .

- Another research highlighted that benzimidazole derivatives exhibit significant inhibitory effects on tumor growth in vivo, suggesting potential as chemotherapeutic agents .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the benzimidazole moiety interacts with various biological targets:

- Inhibition of Enzymatic Activity : Many benzimidazole derivatives inhibit enzymes like Janus kinases (JAKs), which are involved in signaling pathways related to inflammation and cancer progression .

Case Studies and Research Findings

Q & A

Q. Table 1. Key Synthetic Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction Time | 15–18 hours (reflux) | |

| Bromination Agent | Br₂ (1.2 equiv) in AcOH | |

| Purification | Silica gel (70–230 mesh) |

Q. Table 2. Critical Spectroscopic Data

| Signal Type | Observed Range | Assignment |

|---|---|---|

| ¹³C NMR (DMSO-d₆) | δ 165–170 ppm | Ester carbonyl |

| ¹H NMR (CDCl₃) | δ 1.2–1.4 ppm (t, 3H) | Ethyl CH₃ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.